Technical Guide: Synthesis of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride
Technical Guide: Synthesis of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride
[1]
Executive Summary
(5-Phenylpyridin-3-yl)methanamine dihydrochloride is a critical biaryl pyridine scaffold frequently utilized in medicinal chemistry as a fragment for kinase inhibitors (e.g., PIM-1, Rho-kinase) and neuronal receptor modulators.[1] Its structure comprises a central pyridine ring substituted with a phenyl group at the C5 position and a primary aminomethyl group at the C3 position, stabilized as a dihydrochloride salt.[1]
This guide outlines the "Nitrile Route," the most robust and scalable synthetic pathway for this compound.[1] Unlike oxidative routes starting from methyl-pyridines, this pathway leverages the high fidelity of Suzuki-Miyaura cross-coupling followed by a chemoselective nitrile reduction.[1] This approach minimizes side reactions and simplifies purification.[1]
Key Chemical Properties
| Property | Specification |
| IUPAC Name | (5-Phenylpyridin-3-yl)methanamine dihydrochloride |
| Free Base MW | 184.24 g/mol |
| Salt MW | 257.16 g/mol (Dihydrochloride) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in water, DMSO, Methanol; Insoluble in DCM, Hexanes |
Retrosynthetic Analysis
The strategic disconnection relies on preserving the pyridine nitrogen functionality while sequentially building the biaryl axis and the amine tail.[1]
-
Disconnection 1 (Salt Formation): The final step is the protonation of the primary amine.[1]
-
Disconnection 2 (Functional Group Interconversion): The aminomethyl group (
) is best derived from a nitrile ( ) precursor.[1] Nitriles are stable under Suzuki conditions, whereas unprotected amines can poison Palladium catalysts.[1] -
Disconnection 3 (C-C Bond Formation): The biaryl axis is constructed via Suzuki-Miyaura coupling between a commercially available 5-bromonicotinonitrile and phenylboronic acid.[1]
Figure 1: Retrosynthetic breakdown of the target molecule.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 5-Phenylnicotinonitrile
Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: Construct the biaryl core.[1]
Rationale: 5-Bromonicotinonitrile is chosen over the chloride analog due to the weaker C-Br bond facilitating faster oxidative addition to the Pd(0) species.[1] The nitrile group remains inert, serving as a masked amine.[1]
Reagents & Quantities:
| Reagent | Equiv. | Role |
|---|---|---|
| 5-Bromonicotinonitrile | 1.0 | Limiting Reagent |
| Phenylboronic Acid | 1.2 | Coupling Partner |
| Pd(dppf)Cl₂[1]·DCM | 0.05 | Catalyst |
| K₂CO₃ (2M aq) | 3.0 | Base |
| 1,4-Dioxane | -- | Solvent (0.2 M) |
Protocol:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 5-bromonicotinonitrile (1.0 eq) and phenylboronic acid (1.2 eq).
-
Solvent Addition: Add 1,4-Dioxane (degassed) and 2M aqueous K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM complex (5 mol%).[1] The use of the bidentate dppf ligand prevents catalyst deactivation by the pyridine nitrogen.[1]
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Wash the pad with EtOAc.[1]
-
Extraction: Partition the filtrate between water and EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield 5-phenylnicotinonitrile as a white solid.
-
Target Yield: 85–92%[1]
-
Step 2: Reduction to (5-Phenylpyridin-3-yl)methanamine
Reaction Type: Catalytic Hydrogenation (Nitrile Reduction) Objective: Convert nitrile to primary amine without secondary amine formation.[1]
Rationale: Nitrile reduction often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine.[1] Using Raney Nickel in ammoniacal methanol suppresses this side reaction by shifting the equilibrium away from the secondary imine.[1]
Reagents & Quantities:
| Reagent | Role | Conditions |
|---|---|---|
| 5-Phenylnicotinonitrile | Substrate | -- |
| Raney Nickel | Catalyst | 50% w/w (slurry in water) |
| Ammonia (7N in MeOH) | Solvent/Additive | Inhibits dimerization |
| Hydrogen (H₂) | Reductant | 50 psi (Parr shaker) |[1]
Protocol:
-
Preparation: Wash the Raney Nickel slurry (Caution: Pyrophoric) three times with MeOH to remove water.[1]
-
Loading: In a Parr hydrogenation bottle, dissolve 5-phenylnicotinonitrile in 7N NH₃ in MeOH (concentration ~0.1 M). Add the washed Raney Nickel.[1]
-
Hydrogenation: Pressurize to 50 psi H₂ and shake at room temperature for 12–16 hours.
-
Monitoring: Check for disappearance of the nitrile peak (~2230 cm⁻¹ in IR) or by LC-MS (M+H = 185.1).
-
Workup: Carefully filter the catalyst through Celite under an inert atmosphere (keep wet to prevent ignition). Rinse with MeOH.[1][3]
-
Concentration: Concentrate the filtrate to dryness to obtain the crude free base amine.
Step 3: Formation of Dihydrochloride Salt
Reaction Type: Acid-Base Salt Formation Objective: Stabilize the amine for storage and biological testing.[1]
Protocol:
-
Dissolution: Dissolve the crude free base from Step 2 in a minimal amount of anhydrous Ethanol or Dichloromethane.[1]
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in 1,4-Dioxane (3.0 equivalents). A white precipitate should form immediately.[1]
-
Precipitation: Stir at 0°C for 30 minutes. If precipitation is incomplete, add diethyl ether as an antisolvent.[1]
-
Isolation: Filter the solid under nitrogen. Wash with cold diethyl ether (x3) to remove excess acid and organic impurities.[1]
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ to yield (5-phenylpyridin-3-yl)methanamine dihydrochloride.
Process Workflow Diagram
Figure 2: Step-by-step process flow from starting material to final salt.
Analytical Characterization
Confirm the identity of the final product using the following expected spectral data.
| Technique | Expected Signals | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | Protons adjacent to Pyridine N (deshielded).[1] | |
| Proton at C4 of pyridine. | ||
| Ammonium protons ( | ||
| Phenyl ring protons. | ||
| Methylene protons ( | ||
| LC-MS (ESI+) | m/z = 185.1 [M+H]⁺ | Matches free base molecular weight. |
| Elemental Analysis | Cl content ~27.5% | Confirms dihydrochloride stoichiometry. |
Critical Process Parameters (CPPs) & Troubleshooting
-
Catalyst Poisoning (Step 1): Pyridines are notorious for coordinating to Pd and killing catalytic activity.[1]
-
Secondary Amine Formation (Step 2): The primary amine product can react with the intermediate imine to form a dimer.[1]
-
Hygroscopicity (Step 3): Pyridine hydrochloride salts are hygroscopic.[1]
-
Solution: Perform the final filtration rapidly under nitrogen and store the product in a desiccator or under inert gas.[1]
-
References
-
Suzuki-Miyaura Coupling on Pyridines
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Context: Establishes the general protocol for aryl-aryl coupling compatible with heteroarom
-
-
Nitrile Reduction Methodologies
-
Gould, F. E., et al. (1960). Catalytic Hydrogenation of Nitriles to Primary Amines.[1] Journal of Organic Chemistry, 25(10), 1658–1660.
- Context: Describes the use of Ammonia/Methanol with Raney Nickel to suppress secondary amine form
-
-
Synthesis of 5-Phenylnicotinonitrile Intermediate
-
Li, J., et al. (2012). Synthesis and functionalization of 5-substituted nicotinonitriles. Tetrahedron Letters, 53(15), 1850-1853.[1]
- Context: Validates the synthesis of the specific nitrile intermediate
-
-
General Handling of Pyridine Salts
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1]
- Context: Provides standard protocols for amine salt formation and purific
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. 74873-37-3|2-Amino-5,6-dimethyl-4-phenylnicotinonitrile|BLD Pharm [bldpharm.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
